Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester
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Overview
Description
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester is a complex organic compound with a unique structure that includes a pyridine ring, a carboxylic acid group, and a methylthio substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester typically involves multiple steps. One common method starts with the preparation of 2-methylthio-pyridine-3-carboxylic acid. This can be achieved through the reaction of pyridine-3-carboxylic acid with methylthiol in the presence of a suitable catalyst .
This can be done by reacting the 2-methylthio-pyridine-3-carboxylic acid with an appropriate amine and chloroacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the (1-amino-2-chloroethenylidenamino) group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-pyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
2-Methylpyridine-3-carboxylic acid: Similar structure but lacks the methylthio group.
3-(Methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxylic acid: Contains a similar pyridine ring but with different substituents.
Uniqueness
Pyridine-3-carboxylic acid, 2-methylthio-, (1-amino-2-chloroethenylidenamino) ester is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
252914-63-9 |
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Molecular Formula |
C9H10ClN3O2S |
Molecular Weight |
259.71 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-chloroethylidene)amino] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2S/c1-16-8-6(3-2-4-12-8)9(14)15-13-7(11)5-10/h2-4H,5H2,1H3,(H2,11,13) |
InChI Key |
YQRICNFHGXHCRW-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=C(C=CC=N1)C(=O)O/N=C(/CCl)\N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)ON=C(CCl)N |
Origin of Product |
United States |
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